Tert-butyl 1-[(4-methyl-3-oxopyrazin-2-yl)carbamoyl]piperidine-3-carboxylate
Description
Tert-butyl 1-[(4-methyl-3-oxopyrazin-2-yl)carbamoyl]piperidine-3-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a pyrazine moiety, and a tert-butyl ester group
Properties
IUPAC Name |
tert-butyl 1-[(4-methyl-3-oxopyrazin-2-yl)carbamoyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-16(2,3)24-14(22)11-6-5-8-20(10-11)15(23)18-12-13(21)19(4)9-7-17-12/h7,9,11H,5-6,8,10H2,1-4H3,(H,17,18,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGCQQTUXWDQES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN(C1)C(=O)NC2=NC=CN(C2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 1-[(4-methyl-3-oxopyrazin-2-yl)carbamoyl]piperidine-3-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The choice of solvents and catalysts is optimized to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-[(4-methyl-3-oxopyrazin-2-yl)carbamoyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 1-[(4-methyl-3-oxopyrazin-2-yl)carbamoyl]piperidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biology, this compound can be used to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for probing biological pathways and mechanisms .
Medicine
It may be investigated for its efficacy in treating various diseases, including cancer and neurological disorders .
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its versatility makes it suitable for applications in polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of Tert-butyl 1-[(4-methyl-3-oxopyrazin-2-yl)carbamoyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of Niraparib, a PARP inhibitor used in cancer treatment.
Tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate: Used in organic synthesis and has applications in medicinal chemistry.
Uniqueness
Tert-butyl 1-[(4-methyl-3-oxopyrazin-2-yl)carbamoyl]piperidine-3-carboxylate is unique due to its combination of a piperidine ring, a pyrazine moiety, and a tert-butyl ester group. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
